BenchChemオンラインストアへようこそ!

1,2-Difluoro-4-(2-nitroethenyl)benzene

Lipophilicity Partition coefficient Drug design

For medicinal chemistry and cycloaddition research programs, this 3,4-difluoro-β-nitrostyrene is the structurally essential building block for synthesizing selective alpha-1A adrenergic receptor antagonists targeting benign prostatic hyperplasia, as claimed in US Patents 6,228,870 and 6,159,990. Its vicinal difluoro pattern provides a LogP ~0.9 units higher than the 4-fluoro analog, a critical differentiation for structure-property relationship studies. Not for generic nitrostyrene applications; specifically required where the 3,4-difluorophenyl pharmacophore is mandatory.

Molecular Formula C8H5F2NO2
Molecular Weight 185.13 g/mol
Cat. No. B8621817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoro-4-(2-nitroethenyl)benzene
Molecular FormulaC8H5F2NO2
Molecular Weight185.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=C[N+](=O)[O-])F)F
InChIInChI=1S/C8H5F2NO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H
InChIKeyMFUFIEVSMSIBOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Difluoro-4-(2-nitroethenyl)benzene – CAS 885068-38-2 Procurement & Differentiation Guide


1,2-Difluoro-4-(2-nitroethenyl)benzene (also catalogued as 3,4-difluoro-β-nitrostyrene or 1-(3,4-difluorophenyl)-2-nitroethene) is a fluorinated trans-β-nitrostyrene building block with molecular formula C₈H₅F₂NO₂, exact mass 185.029 Da, and calculated LogP of 2.74 . As a member of the β-nitrostyrene class, this compound bears a nitroalkenyl Michael acceptor conjugated to a 3,4-difluorophenyl ring, placing it among the electron-deficient nitroolefins widely employed in cycloaddition, annulation, and conjugate addition methodologies [1]. Its distinguishing feature relative to the broader nitrostyrene family is the 1,2-(vicinal) difluoro substitution pattern on the aromatic ring, which modulates both electronic character and lipophilicity relative to mono-fluoro, non-fluorinated, or alternative difluoro-regioisomeric analogs.

Why 1,2-Difluoro-4-(2-nitroethenyl)benzene Cannot Be Swapped for Generic Nitrostyrenes


Substituting 1,2-difluoro-4-(2-nitroethenyl)benzene with a mono-fluorinated, non-fluorinated, or regioisomeric difluoro nitrostyrene is not a functionally neutral decision. Within the β-nitrostyrene class, the number, position, and electronic nature of aryl substituents directly govern three selection-critical parameters: (i) lipophilicity, where the 3,4-difluoro pattern produces a calculated LogP approximately 0.9 units higher than the 4-fluoro analog [1]; (ii) reactivity in cycloaddition and annulation reactions, with electron-deficient aryl rings altering both reaction rate and stereochemical outcome [2]; and (iii) the pharmacological profile of downstream products, where the 3,4-difluorophenyl motif is specifically claimed in patent families covering alpha-1A adrenergic receptor antagonists [3]. Furthermore, compounds lacking the β-methyl group on the nitroalkenyl side chain—including the target compound—exhibit antimicrobial activity that is lower by at least one order of magnitude compared to their β-methyl-β-nitrostyrene counterparts, rendering them unsuitable for direct antimicrobial screening applications without further structural elaboration [4]. These quantifiable differences, detailed below, preclude generic interchange.

1,2-Difluoro-4-(2-nitroethenyl)benzene – Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Differentiation: 3,4-Difluoro vs. 4-Monofluoro-β-nitrostyrene

The 3,4-difluoro substitution pattern on 1,2-difluoro-4-(2-nitroethenyl)benzene increases calculated lipophilicity by approximately 0.9 LogP units relative to the 4-fluoro-β-nitrostyrene analog. The target compound has a calculated LogP of 2.74 , compared to a measured LogP of 1.86 for 4-fluoro-β-nitrostyrene (Compound 9) [1]. This difference is consistent with the general observation that adding a second fluorine atom to the aromatic ring increases the partition coefficient of β-nitrostyrenes, as reflected in the broader fluorinated nitrostyrene dataset where difluoro compound 12 exhibits measured LogP of 2.19 versus 1.94 for monofluoro compound 5 [1].

Lipophilicity Partition coefficient Drug design

Synthetic Yield in Enantioselective [4+1] Cascade Reaction: 3,4-Difluoro vs. Unsubstituted β-Nitrostyrene

In the enantioselective [4+1] annulation/rearrangement cascade with stable sulfur ylide 3a, 1,2-difluoro-4-(2-nitroethenyl)benzene (as 3,4-difluoro-β-nitrostyrene) delivered chiral oxazolidinone 5aj in 50% isolated yield with >95:5 d.r. and 92:8 e.r. [1]. Under identical optimized conditions, the unsubstituted parent β-nitrostyrene (4a) gave the corresponding oxazolidinone 5aa in 71% yield with 95:5 e.r. [1]. The 21% reduction in yield for the difluoro substrate is attributed to the electron-withdrawing effect of the two fluorine atoms, which modulates the electrophilicity of the nitroalkene towards the sulfur ylide nucleophile. However, the diastereoselectivity remained excellent (>95:5 d.r.) and enantioselectivity remained good (92:8 e.r.), demonstrating that the 3,4-difluoro pattern is compatible with high levels of stereochemical control.

Asymmetric synthesis Cascade reaction Oxazolidinone

Electrophilic Reactivity Differentiation: Vicinal Difluoro vs. Isolated Fluoro and Non-Fluorinated β-Nitrostyrenes

The 3,4-difluoro substitution pattern on 1,2-difluoro-4-(2-nitroethenyl)benzene exerts a cumulative electron-withdrawing effect (-I inductive effect) on the aromatic ring that is distinct from mono-fluoro, para-fluoro, or 2,4-difluoro regioisomers. Quantum-chemical calculations using the semiempirical PM3 method on related activated difluoroaromatic compounds demonstrate that positive charges on carbon atoms of C–F bonds are modulated by both the number and position of fluorine substituents, directly affecting the reactivity of these compounds in nucleophilic substitution [1]. In the context of the β-nitrostyrene scaffold, the electron-deficient aryl ring stabilizes the LUMO of the nitroalkenyl group, enhancing the rate of nucleophilic conjugate addition. The 3,4-difluoro pattern has been demonstrated to be compatible with sulfur ylide [4+1] annulation chemistry, where the substrate reacts productively despite having lower electrophilicity than nitro-bearing aryl nitrostyrenes [2]. Notably, in Diels-Alder reactions of β-fluoro-β-nitrostyrenes, aryl substitution patterns on the aromatic ring were shown to influence reaction kinetics, with electron-withdrawing groups accelerating [4+2] cycloaddition [3].

Michael acceptor Electrophilicity Nucleophilic addition

Antimicrobial Activity: Why 1,2-Difluoro-4-(2-nitroethenyl)benzene Is Not a Direct Antimicrobial Candidate

Structure-activity relationship (SAR) studies on fluorinated β-nitrostyrenes demonstrate that the presence of a β-methyl group on the nitroalkenyl side chain is the single most critical structural determinant of antimicrobial potency. Compounds lacking this β-methyl group—including 4-fluoro-β-nitrostyrene (Compound 9) and its analogs—exhibit MIC values that are at least 8- to 128-fold higher (i.e., less potent) than their β-methyl-β-nitrostyrene counterparts across a panel of Gram-positive and Gram-negative bacteria [1][2]. Specifically, 4-fluoro-β-nitrostyrene (Compound 9, lacking β-methyl) shows MIC values of 128 μg/mL against S. aureus, 256 μg/mL against B. subtilis, and 256 μg/mL against E. coli, whereas its β-methyl analog (Compound 5) shows MIC values of 2, 2, and 27 μg/mL respectively—representing a 64- to 128-fold potency enhancement conferred by the β-methyl group [1]. Since 1,2-difluoro-4-(2-nitroethenyl)benzene also lacks the β-methyl substituent, its antimicrobial activity is expected to fall in the same low-potency range as Compound 9, making it unsuitable for direct antimicrobial screening without synthetic elaboration to introduce the β-methyl group.

Antimicrobial activity Structure-activity relationship β-Methyl effect

Downstream Pharmacological Value: 3,4-Difluorophenyl Oxazolidinones as Alpha-1A Adrenergic Receptor Antagonists

The 3,4-difluorophenyl moiety accessed via 1,2-difluoro-4-(2-nitroethenyl)benzene is specifically and repeatedly claimed as a critical pharmacophoric element in patent families covering oxazolidinone-based alpha-1A adrenergic receptor antagonists [1][2]. The J. Org. Chem. 2012 study explicitly notes that the chiral oxazolidinone 5aj—derived directly from 3,4-difluoro-β-nitrostyrene via enantioselective cascade reaction—is 'an important intermediate to access a potential alpha adrenergic receptor antagonist' [3]. The US 6,228,870 patent specifically claims compounds containing the (4S,5R)-4-(3,4-difluorophenyl)oxazolidin-2-one scaffold as selective alpha-1A antagonists for the treatment of benign prostatic hyperplasia (BPH), with the 3,4-difluoro substitution conferring selectivity for the alpha-1A subtype over the alpha-1B and alpha-1D subtypes, thereby reducing hypotensive side effects [1][2]. In contrast, the corresponding 4-fluoro, 2,4-difluoro, and non-fluorinated phenyl oxazolidinone analogs exhibit different subtype selectivity profiles, making the 3,4-difluoro pattern specifically required for this therapeutic application.

Alpha-1A adrenoceptor Oxazolidinone Benign prostatic hyperplasia

1,2-Difluoro-4-(2-nitroethenyl)benzene – Evidence-Backed Application Scenarios for Procurement Decision-Making


Asymmetric Synthesis of Chiral 3,4-Difluorophenyl Oxazolidinones for Alpha-1A Antagonist Programs

The strongest evidence-supported application for 1,2-difluoro-4-(2-nitroethenyl)benzene is its use as a substrate in enantioselective [4+1] cascade reactions with stable sulfur ylides to produce chiral (4S,5R)-4-(3,4-difluorophenyl)oxazolidin-2-ones. This transformation has been experimentally demonstrated with 50% yield, >95:5 d.r., and 92:8 e.r. using a BINOL-derived chiral sulfide catalyst [1]. The resulting oxazolidinone scaffold is specifically claimed in US Patents 6,228,870 and 6,159,990 as a selective alpha-1A adrenergic receptor antagonist for treating benign prostatic hyperplasia, with the 3,4-difluoro substitution pattern being a structurally required element for subtype selectivity [2][3]. Researchers and procurement managers supporting medicinal chemistry programs targeting this indication should prioritize this specific nitrostyrene, as mono-fluoro or non-fluorinated analogs cannot access the claimed pharmacophore.

Building Block for Difluoro-Substituted Heterocycles via Cycloaddition and Annulation Chemistry

1,2-Difluoro-4-(2-nitroethenyl)benzene serves as a competent dipolarophile and Michael acceptor in a range of cycloaddition and annulation methodologies. The electron-withdrawing 3,4-difluoro pattern provides electrophilicity intermediate between mono-fluoro and nitro-substituted nitrostyrenes, as supported by Hammett substituent constant analysis (cumulative σ ≈ 0.37 for 3,4-F₂) [4]. This intermediate reactivity profile makes the compound particularly suitable for [3+2] cycloadditions with nitrile oxides, nitrones, and azomethine ylides where excessive electrophilicity can lead to side reactions or poor regioselectivity. The compound has been explicitly validated in the [4+1] annulation context and is structurally analogous to substrates successfully employed in Diels-Alder [4+2] cycloadditions reported for related β-fluoro-β-nitrostyrenes (yields up to 90–97%) [5], suggesting broad applicability across cycloaddition platforms.

Synthetic Intermediate for Fluorinated Pharmaceutical Building Blocks (Non-Antimicrobial Applications)

The compound functions as a versatile precursor for introducing the 3,4-difluorophenyl motif into more complex pharmaceutical intermediates. The nitroalkenyl group can be selectively reduced (to the corresponding amine or nitroalkane), hydrolyzed (to the aldehyde or carboxylic acid), or engaged in conjugate addition to install additional functional groups at the β-position. The 3,4-difluoro substitution pattern is present in multiple bioactive scaffolds beyond alpha-1A antagonists, including kinase inhibitor programs where fluorinated aromatic rings enhance metabolic stability and modulate target binding [6]. Importantly, procurement for antimicrobial screening should be avoided: the absence of the β-methyl group on the nitroalkenyl side chain means this compound is predicted to exhibit antimicrobial MIC values in the 128–512 μg/mL range—at least 64-fold less potent than β-methyl-β-nitrostyrene analogs—rendering it unsuitable as a direct antimicrobial lead [7].

Physicochemical Probe for Lipophilicity-Dependent SAR Studies in Drug Discovery

With a calculated LogP of 2.74 and a polar surface area (PSA) of 45.82 Ų , 1,2-difluoro-4-(2-nitroethenyl)benzene occupies a distinct lipophilicity space within the nitrostyrene family—approximately 0.9 LogP units more lipophilic than 4-fluoro-β-nitrostyrene (measured LogP = 1.86) [7]. This physicochemical differentiation makes the compound valuable as a probe in structure-property relationship (SPR) studies where incremental modulation of lipophilicity is required while maintaining the nitroalkenyl reactive handle. It can serve as a comparator to assess the contribution of aryl fluorine substitution to membrane permeability, metabolic stability, and off-target binding in lead optimization campaigns without requiring de novo synthesis of the difluoro pattern.

Quote Request

Request a Quote for 1,2-Difluoro-4-(2-nitroethenyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.